LogP Reduction vs. [6]-Gingerol Predicts Altered Lipophilicity and Membrane Partitioning
The target compound exhibits a calculated LogP of 1.59 (Molbase), compared to [6]-gingerol's reported LogP range of 2.50–3.23 (computed XLogP/AlogP). This represents an approximate 1–1.6 log unit reduction in lipophilicity. In the context of lead-like chemical space, this shift predicts substantially different membrane permeability and tissue distribution [1].
| Evidence Dimension | Lipophilicity (LogP / XLogP / AlogP) |
|---|---|
| Target Compound Data | LogP = 1.59 (computed, Molbase) |
| Comparator Or Baseline | [6]-Gingerol: XLogP = 2.50 (PlantaDB); AlogP = 3.23 (ChemSrc) |
| Quantified Difference | ΔLogP ≈ -0.91 to -1.64 (target compound is 8–44× less lipophilic in octanol/water partition) |
| Conditions | Computed physicochemical property; cross-database comparison |
Why This Matters
A LogP difference of ≥1 unit translates to roughly a 10-fold difference in octanol/water partition coefficient, directly influencing compound solubility, membrane permeability, and non-specific protein binding — parameters critical for assay design and hit triage.
- [1] PlantaDB. (6)-Gingerol. XLogP: 2.50; TPSA: 66.80 Ų. ChemSrc: 6-GINGEROL,(+/-). AlogP: 3.23380; PSA: 66.76000. Available at: https://plantaedb.com/compounds/6-gingerol and https://www.chemsrc.com/en/cas/23513-14-6_952669.html. View Source
